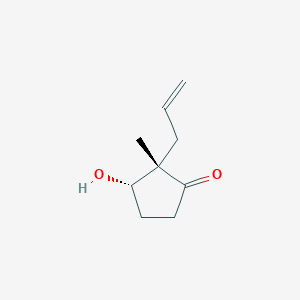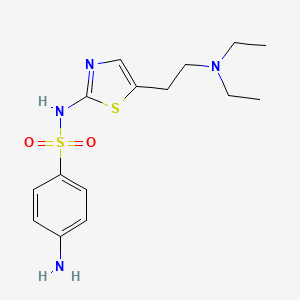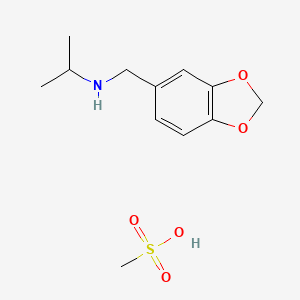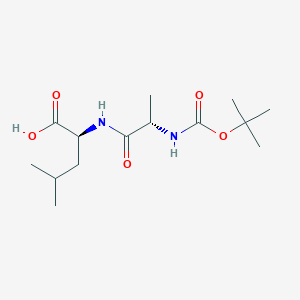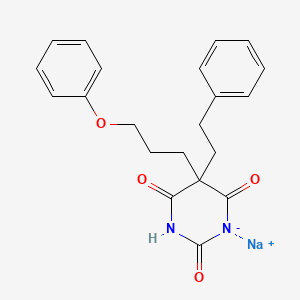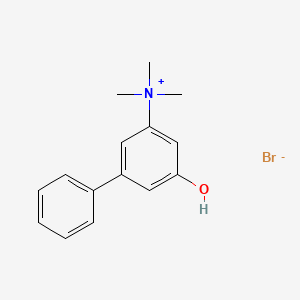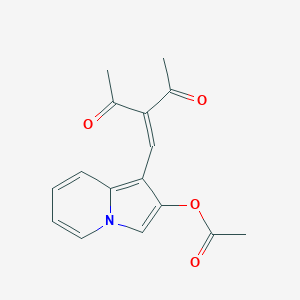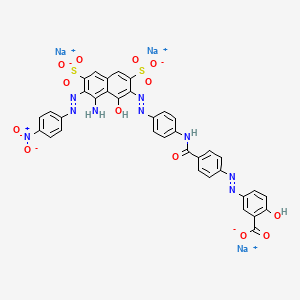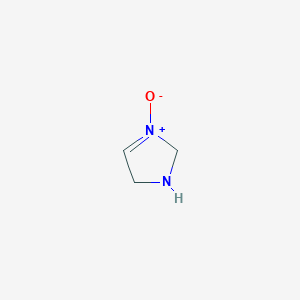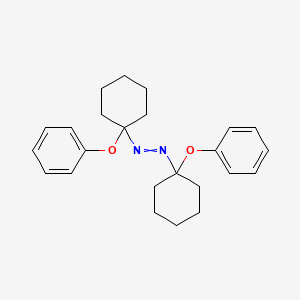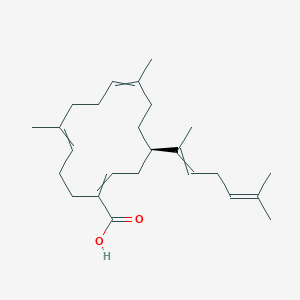
1-(Diazomethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diazomethyl)-4-fluorobenzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diazomethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with diazomethane. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent the decomposition of diazomethane .
Industrial Production Methods: Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diazo transfer reactions, where a diazo group is transferred to the 4-fluorobenzene ring using reagents like tosyl azide in the presence of a base .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diazomethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like iodosylbenzene are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Bases like triethylamine or DBU are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diazomethyl)-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclopropanation and cycloaddition reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Diazomethyl)-4-fluorobenzene involves the generation of reactive intermediates such as carbenes or carbenoids. These intermediates can insert into various bonds (C-H, O-H, N-H) and facilitate the formation of new chemical bonds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: A simpler diazo compound with similar reactivity but higher instability.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different substituents.
Trimethylsilyldiazomethane: A more stable diazo compound used as a methylating agent.
Uniqueness: 1-(Diazomethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the outcome of the reaction .
Eigenschaften
CAS-Nummer |
73900-13-7 |
|---|---|
Molekularformel |
C7H5FN2 |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
1-(diazomethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H |
InChI-Schlüssel |
BSEUQWUFTGWQPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
